molecular formula C13H10N4O B8312113 N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-nicotinamide CAS No. 1312942-06-5

N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-nicotinamide

Cat. No. B8312113
M. Wt: 238.24 g/mol
InChI Key: ZYJOVIYUKAUGPB-UHFFFAOYSA-N
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Patent
US09440969B2

Procedure details

In a reaction vial, 1H-Pyrrolo[2,3-b]pyridin-5-ylamine (35, 0.1 g, 0.8 mmol) is dissolved in 7 mL of tetrahydrofuran and triethylamine (0.10 mL, 0.75 mmol) and nicotinoyl chloride (36, 0.16 g, 1.1 mmol) are added. The reaction is stirred at room temperature for 16 hours, then diluted with water and extracted 3× with ethyl acetate. The organic layers are combined and washed with brine, then dried over sodium sulfate, filtered and the filtrate concentrated under vacuum to provide the desired compound.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([NH2:10])[CH:9]=[C:4]2[CH:3]=[CH:2]1.C(N(CC)CC)C.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[N:21][CH:20]=1>O1CCCC1.O>[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([NH:10][C:18](=[O:25])[C:19]3[CH:24]=[CH:23][CH:22]=[N:21][CH:20]=3)[CH:9]=[C:4]2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
N1C=CC=2C1=NC=C(C2)N
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.16 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3× with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C=CC=2C1=NC=C(C2)NC(C2=CN=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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